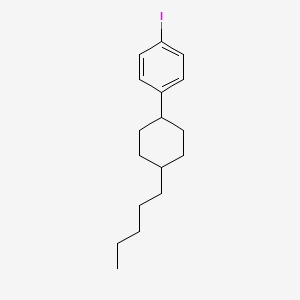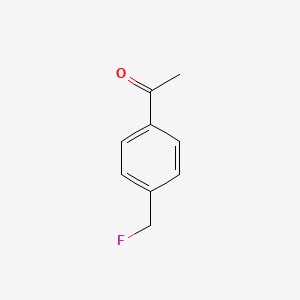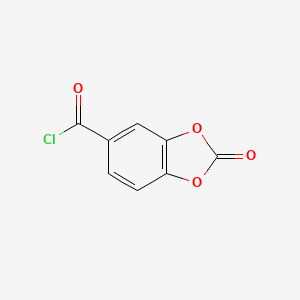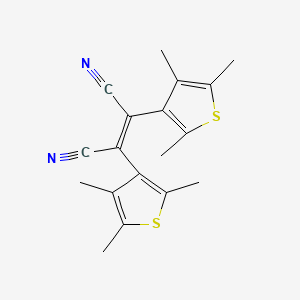
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum is a complex polymeric compound It is synthesized through the polymerization of butanoic acid, 3-oxo-, ethyl ester with 2,2-dimethyl-1,3-propanediol and 2-propanol in the presence of aluminum
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum involves several steps:
Polymerization Reaction: The polymerization process begins with the reaction of butanoic acid, 3-oxo-, ethyl ester with 2,2-dimethyl-1,3-propanediol and 2-propanol. This reaction is typically carried out in the presence of an aluminum catalyst.
Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The specific conditions, such as temperature, pressure, and reaction time, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction parameters. The process may include additional steps such as purification and stabilization to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the polymer.
Applications De Recherche Scientifique
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and biomedical materials.
Industry: The polymer is used in various industrial applications, such as coatings, adhesives, and specialty materials.
Mécanisme D'action
The mechanism of action of butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester: This compound has a similar structure but differs in the substitution pattern on the butanoic acid moiety.
Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl ester: Another related compound with different functional groups and polymerization patterns.
Uniqueness
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum is unique due to its specific polymer structure and the presence of aluminum
Propriétés
Numéro CAS |
115271-29-9 |
|---|---|
Formule moléculaire |
C20H43AlO8 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
aluminum;2,2-dimethylpropane-1,3-diol;ethyl 3-oxobutanoate;propan-2-olate |
InChI |
InChI=1S/C6H10O3.C5H12O2.3C3H7O.Al/c1-3-9-6(8)4-5(2)7;1-5(2,3-6)4-7;3*1-3(2)4;/h3-4H2,1-2H3;6-7H,3-4H2,1-2H3;3*3H,1-2H3;/q;;3*-1;+3 |
Clé InChI |
FJBVBKKSURSBFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(CO)CO.[Al+3] |
SMILES canonique |
CCOC(=O)CC(=O)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(CO)CO.[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione](/img/structure/B568338.png)










